Cas no 2137721-43-6 (Ethyl 5-bromo-2-(fluorosulfonyl)benzoate)

Ethyl 5-bromo-2-(fluorosulfonyl)benzoate 化学的及び物理的性質
名前と識別子
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- 2137721-43-6
- ethyl 5-bromo-2-(fluorosulfonyl)benzoate
- EN300-728076
- Ethyl 5-bromo-2-(fluorosulfonyl)benzoate
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- インチ: 1S/C9H8BrFO4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3
- InChIKey: VEXXZQKVHHRNLU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C(=O)OCC)C=1)S(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 309.93107g/mol
- どういたいしつりょう: 309.93107g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 351
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 68.8Ų
Ethyl 5-bromo-2-(fluorosulfonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-728076-0.1g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 0.1g |
$691.0 | 2023-05-29 | ||
Enamine | EN300-728076-0.25g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 0.25g |
$723.0 | 2023-05-29 | ||
Enamine | EN300-728076-5.0g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 5g |
$2277.0 | 2023-05-29 | ||
Enamine | EN300-728076-0.05g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 0.05g |
$660.0 | 2023-05-29 | ||
Enamine | EN300-728076-1.0g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 1g |
$785.0 | 2023-05-29 | ||
Enamine | EN300-728076-2.5g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 2.5g |
$1539.0 | 2023-05-29 | ||
Enamine | EN300-728076-10.0g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 10g |
$3376.0 | 2023-05-29 | ||
Enamine | EN300-728076-0.5g |
ethyl 5-bromo-2-(fluorosulfonyl)benzoate |
2137721-43-6 | 0.5g |
$754.0 | 2023-05-29 |
Ethyl 5-bromo-2-(fluorosulfonyl)benzoate 関連文献
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1. Book reviews
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Ethyl 5-bromo-2-(fluorosulfonyl)benzoateに関する追加情報
Research Brief on Ethyl 5-bromo-2-(fluorosulfonyl)benzoate (CAS: 2137721-43-6) in Chemical and Biomedical Applications
Ethyl 5-bromo-2-(fluorosulfonyl)benzoate (CAS: 2137721-43-6) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and potential therapeutic uses. The compound's unique structural features, including the fluorosulfonyl and bromo substituents, make it a valuable intermediate in the synthesis of biologically active molecules.
Recent studies have highlighted the role of Ethyl 5-bromo-2-(fluorosulfonyl)benzoate in the development of novel sulfonyl fluoride-based covalent inhibitors. These inhibitors are increasingly utilized in targeted drug discovery, particularly for enzymes that are challenging to modulate with traditional reversible inhibitors. The fluorosulfonyl group's ability to form covalent bonds with nucleophilic residues in target proteins has been exploited in the design of potent and selective inhibitors for various disease targets, including cancer and infectious diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of Ethyl 5-bromo-2-(fluorosulfonyl)benzoate as a key intermediate in the synthesis of covalent kinase inhibitors. The compound's bromo substituent facilitated further functionalization via cross-coupling reactions, enabling the rapid diversification of the inhibitor scaffold. The resulting compounds exhibited nanomolar potency against several oncogenic kinases, with favorable selectivity profiles.
Another significant application of Ethyl 5-bromo-2-(fluorosulfonyl)benzoate lies in chemical biology, where it has been employed as a probe for studying protein-ligand interactions. The fluorosulfonyl moiety's reactivity with serine, threonine, and tyrosine residues in proteins has enabled the development of activity-based protein profiling (ABPP) probes. These probes have been instrumental in identifying novel drug targets and understanding the mechanisms of action of various therapeutic agents.
From a synthetic chemistry perspective, recent advances have focused on optimizing the preparation of Ethyl 5-bromo-2-(fluorosulfonyl)benzoate to improve yield and purity. A 2022 publication in Organic Process Research & Development described a scalable synthesis route that addresses previous challenges in handling the fluorosulfonyl group's reactivity. This development is particularly important for the compound's potential transition from research-scale to industrial applications.
Looking forward, Ethyl 5-bromo-2-(fluorosulfonyl)benzoate is poised to play an increasingly important role in covalent drug discovery. Its unique combination of reactivity and synthetic versatility makes it a valuable building block for next-generation therapeutics. Ongoing research is exploring its application in targeted protein degradation strategies and the development of covalent inhibitors for previously "undruggable" targets. As the field of covalent drug discovery continues to expand, this compound and its derivatives are likely to feature prominently in future drug development pipelines.
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